molecular formula C7H10O2 B073195 Methyl sorbate CAS No. 1515-80-6

Methyl sorbate

Cat. No. B073195
CAS RN: 1515-80-6
M. Wt: 126.15 g/mol
InChI Key: KWKVAGQCDSHWFK-ICWBMWKASA-N
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Description

Methyl sorbate is a fatty acid ester with a fruity, sweet, anise odor . It has a linear formula of CH3CH=CHCH=CHCO2CH3 . It is also known by other names such as 2,4-Hexadienoic acid, methyl ester, (E,E)-; Sorbic acid, methyl ester, (E,E)-; Methyl trans,trans-sorbate; 2-trans-4-trans-Methyl sorbate; Methyl (E,E)-sorbate; Sorbic acid, methyl ester; Methyl (2E,4E)-hexadienoate; Methyl (2E,4E)-2,4-hexadienoate .


Synthesis Analysis

Methyl sorbate can be synthesized by the esterification of methanol with sorbic acid . The synthesis can be catalyzed by a Deep Eutectic Solvent based on Choline Chloride . The reaction rate of sorbic acid hydrogenation was found to be considerably lower than that of sorbic alcohol .


Molecular Structure Analysis

The molecular structure of Methyl sorbate can be represented as CH3CH=CHCH=CHCO2CH3 . Its molecular weight is 126.15 . The 3D structure of Methyl sorbate can be viewed using Java or Javascript .


Chemical Reactions Analysis

Methyl sorbate can undergo hydrogenation to produce leaf alcohol precursors—trans-hex-2-enoic acid and cis-hex-3-enoic acid or methyl trans-hex-2-enoate and cis-hex-3-enoate . These precursors can be further converted to the desired leaf alcohols by chemical reduction .


Physical And Chemical Properties Analysis

Methyl sorbate has a refractive index n20/D of 1.503 (lit.) . It has a boiling point of 180 °C (lit.) and a density of 0.968 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Electrochemical Applications : Methyl sorbate was used in a study examining the electrochemical reduction of aliphatic conjugated dienes in the presence of carbon dioxide, achieving acceptable yields of carboxylation and dimerization (Zhang et al., 2010).

  • Chemical Reactions and Oxidation : Research on the oxidation of methyl sorbate with monoperphthalic acid revealed methyl trans-4, 5-epoxy-trans-2-hexenoate as the product, confirmed by NMR spectroscopy (Suhara & Minami, 1966).

  • Polymer Synthesis : Methyl sorbate was polymerized using an N-heterocyclic carbene, resulting in a diene-based cyclic polymer. The polymer structure was confirmed by various spectroscopic techniques (Hosoi et al., 2017).

  • Catalysis Research : A study explored potassium sorbate as a catalyst for Knoevenagel condensation, an important reaction in organic chemistry (Liu, Ai, & Li, 2011).

  • Environmental Science and Sorption Studies : The influence of sorbate structure on the sorption of organic compounds by soil was examined using quantitative structure-activity relationship (QSAR) methods (Hu, Wang, & Brusseau, 1995).

  • Microstructure Analysis : Anionic polymerization of methyl sorbate produces polymers with different microstructures, as investigated through spectroscopic techniques (Farina et al., 1985).

  • Analytical Chemistry and Food Safety : The formation of a mutagenic compound in meat products processed with sorbate and nitrite was investigated, leading to the development of an analytical method for its quantitation (Molognoni et al., 2018).

  • Pharmaceutical Studies : A study examined the use of sorbates like methyl sorbate as preservatives in liquid pharmaceutical preparations, highlighting issues related to quality control and patient safety (Boukarim et al., 2009).

  • Organic Synthesis : The synthesis of polymers containing labile bonds in the main chain by radical alternating copolymerization of alkyl sorbates with oxygen was explored, with methyl sorbate providing alternating copolymers under certain conditions (Matsumoto & Higashi, 2000).

  • Biocompatibility and Antimicrobial Studies : Comparative biocompatibility and antimicrobial studies of sorbic acid derivatives were conducted to examine if esters of sorbic acid could extend the antimicrobial spectrum while maintaining biocompatibility (Nemes et al., 2019).

Safety And Hazards

Methyl sorbate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVAGQCDSHWFK-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30813-48-0
Record name 2,4-Hexadienoic acid, methyl ester, (2E,4E)-, homopolymer
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DSSTOX Substance ID

DTXSID30862370
Record name Methyl (E,E)-sorbate
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Molecular Weight

126.15 g/mol
Source PubChem
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Physical Description

Liquid, colourless to light yellow liquid; fruity, sweet, anise aroma
Record name Methyl sorbate
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Record name Methyl sorbate
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Boiling Point

180.00 °C. @ 760.00 mm Hg
Record name Methyl sorbate
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Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name Methyl sorbate
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Density

0.933-0.938
Record name Methyl sorbate
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Product Name

Methyl sorbate

CAS RN

689-89-4, 1515-80-6
Record name Methyl sorbate
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Record name Methyl sorbate
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Record name Methyl hexa-2,4-dienoate
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Record name 2,4-Hexadienoic acid, methyl ester, (2E,4E)-
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Record name METHYL SORBATE
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Record name Methyl sorbate
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Melting Point

5 °C
Record name Methyl sorbate
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Synthesis routes and methods

Procedure details

To a solution of sorbic acid (1.12 g, 10 mmol) in dry methanol (50 mL) was added dropwise a solution of trimethylsilyl chloride (2M, 12 mL) in CH2Cl2. After stirring for 16 hours, the mixture was concentrated under reduced pressure to give a pale yellow oil that was purified by flash chromatography (9:1 60-80° C. petroleum ether:diethyl ether) to give the title compound (1.23 g, 99%) as a colourless oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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